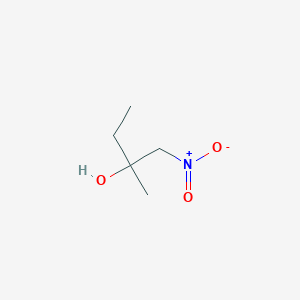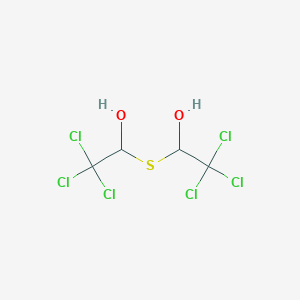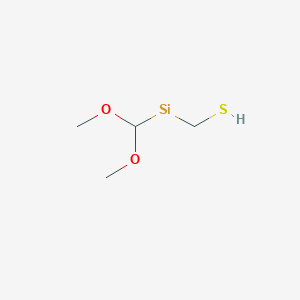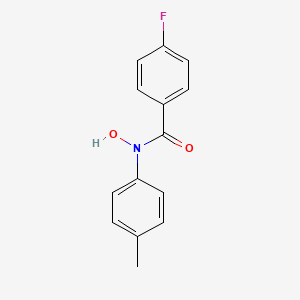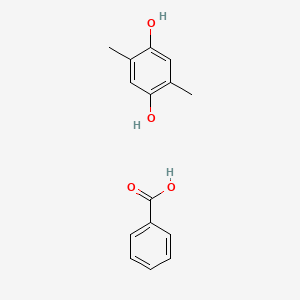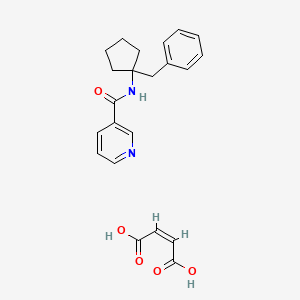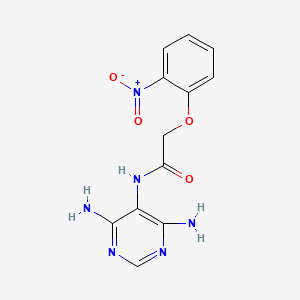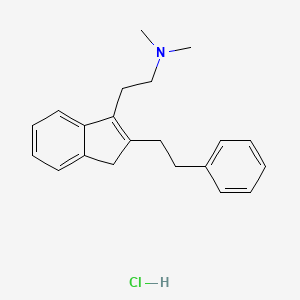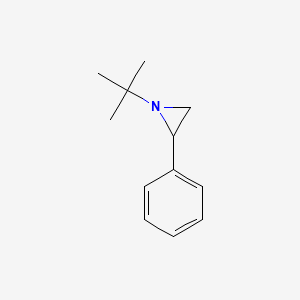
1-Tert-butyl-2-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl and phenyl groups attached to the aziridine ring confer unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tert-butyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of this compound with carbon monoxide in the presence of a catalyst to form β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using solid-phase techniques and polymer-supported synthesis. These methods allow for the efficient production of aziridines with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbon monoxide, catalysts such as rhodium complexes, and nucleophiles like benzoyl fluoride .
Major Products Formed
Major products formed from these reactions include β-lactams, primary amines, and various substituted aziridines .
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-phenylaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection.
Industry: Utilized in CO2 adsorption, chelation, and materials templating.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-2-phenylaziridine involves the ring-opening of the aziridine ring. This process can be initiated by nucleophiles, leading to the formation of aziridinium ions, which further react to form primary amines and other derivatives . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of aziridinium intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-tert-butyl-2-phenylaziridine include other aziridines and azetidines, such as:
- 2-Methyl brosylaziridine
- 2-Methyl tosyl aziridine
- 2-Methyl mesylaziridine
Uniqueness
This compound is unique due to the presence of both tert-butyl and phenyl groups, which enhance its reactivity and stability compared to other aziridines. This uniqueness makes it a valuable compound for various chemical and industrial applications .
Propiedades
Número CAS |
18366-49-9 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-tert-butyl-2-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)13-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
MVWNEMYDQHKAFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
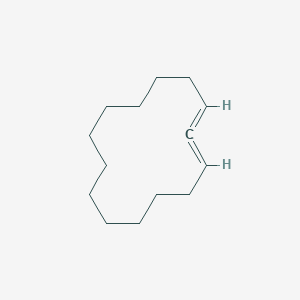
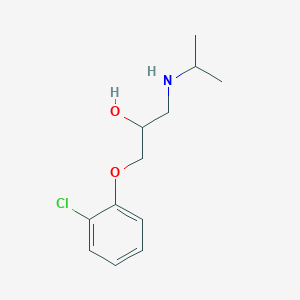
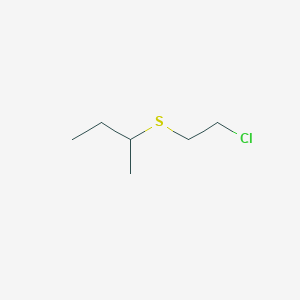
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
